3,4-Dihydroxy-N-isobutylbenzamide
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Overview
Description
3,4-Dihydroxy-N-isobutylbenzamide is an organic compound belonging to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This compound, characterized by the presence of two hydroxyl groups and an isobutyl group attached to the benzamide core, exhibits unique chemical properties that make it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxy-N-isobutylbenzamide typically involves the direct condensation of 3,4-dihydroxybenzoic acid with isobutylamine. This reaction is often carried out under mild conditions using a suitable catalyst. One efficient method involves the use of Lewis acidic ionic liquids immobilized on diatomite earth, which facilitates the reaction under ultrasonic irradiation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of green chemistry principles, such as recyclable catalysts and energy-efficient processes, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydroxy-N-isobutylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3,4-Dihydroxy-N-isobutylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3,4-Dihydroxy-N-isobutylbenzamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzamide core can interact with various receptors, modulating their function. These interactions can lead to a range of biological effects, including anti-inflammatory and antioxidant activities .
Comparison with Similar Compounds
3,4-Dihydroxybenzoic acid: Shares the hydroxyl groups but lacks the isobutyl group.
N-isobutylbenzamide: Lacks the hydroxyl groups but has the isobutyl group.
Protocatechuic acid: Similar structure with hydroxyl groups but different functional groups.
Uniqueness: 3,4-Dihydroxy-N-isobutylbenzamide is unique due to the combination of hydroxyl and isobutyl groups attached to the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
99499-10-2 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3,4-dihydroxy-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C11H15NO3/c1-7(2)6-12-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,13-14H,6H2,1-2H3,(H,12,15) |
InChI Key |
KRHOHXALAZHWQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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